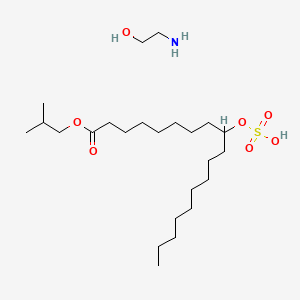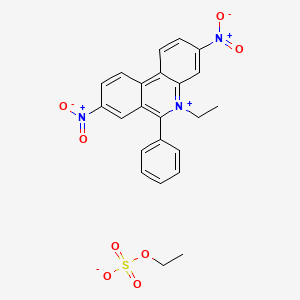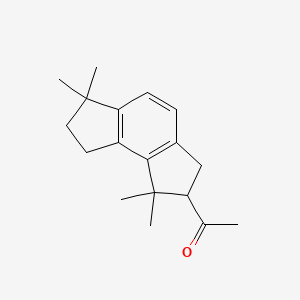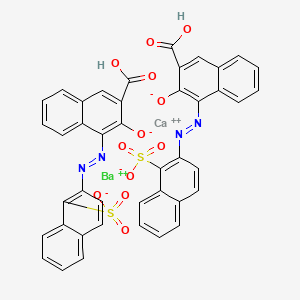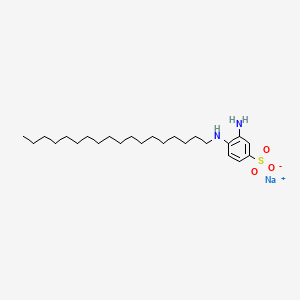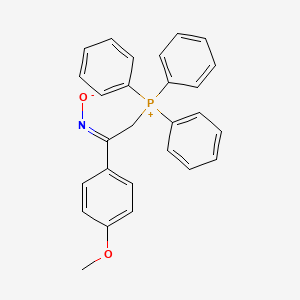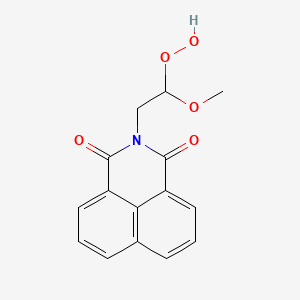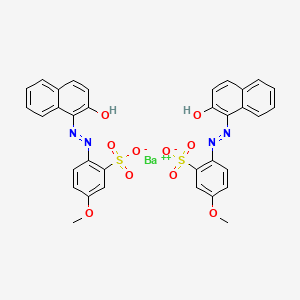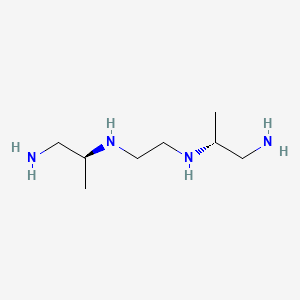
1,2-Propanediamine, N2,N2'-1,2-ethanediylbis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediamine, N2,N2'-1,2-ethanediylbis- is a chemical compound with the molecular formula C6H16N2. It is also known as 1,2-Diaminopropane or Propylenediamine. This compound is a diamine, meaning it contains two amine groups (-NH2) attached to a propane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Propanediamine, N2,N2'-1,2-ethanediylbis- can be synthesized through various methods, including the reaction of ethylene glycol with ammonia under high pressure and temperature conditions. Another method involves the reduction of certain nitriles or nitro compounds.
Industrial Production Methods: In an industrial setting, the compound is typically produced through the reaction of ethylene oxide with ammonia. This process is carried out in a reactor under controlled conditions to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
1,2-Propanediamine, N2,N2'-1,2-ethanediylbis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo-compounds.
Reduction: It can be reduced to form amines or amides.
Substitution: The amine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation products include aldehydes, ketones, and carboxylic acids.
Reduction: Reduction products include primary, secondary, and tertiary amines.
Substitution: Substitution reactions can lead to the formation of alkylated amines.
Applications De Recherche Scientifique
1,2-Propanediamine, N2,N2'-1,2-ethanediylbis- has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of protein interactions and enzyme activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,2-Propanediamine, N2,N2'-1,2-ethanediylbis- exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its amine groups, which can form bonds with other molecules. The pathways involved may include enzyme inhibition, receptor binding, or chemical catalysis.
Comparaison Avec Des Composés Similaires
Ethylenediamine (C2H8N2)
Propylenediamine (C3H10N2)
Butanediamine (C4H12N2)
Propriétés
Numéro CAS |
36678-65-6 |
|---|---|
Formule moléculaire |
C8H22N4 |
Poids moléculaire |
174.29 g/mol |
Nom IUPAC |
(2S)-2-N-[2-[[(2R)-1-aminopropan-2-yl]amino]ethyl]propane-1,2-diamine |
InChI |
InChI=1S/C8H22N4/c1-7(5-9)11-3-4-12-8(2)6-10/h7-8,11-12H,3-6,9-10H2,1-2H3/t7-,8+ |
Clé InChI |
PQQFEOVQJBNJJF-OCAPTIKFSA-N |
SMILES isomérique |
C[C@H](CN)NCCN[C@@H](C)CN |
SMILES canonique |
CC(CN)NCCNC(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


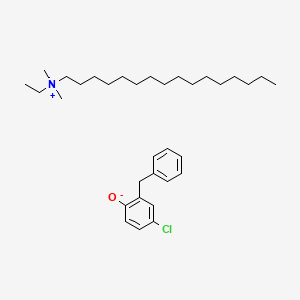
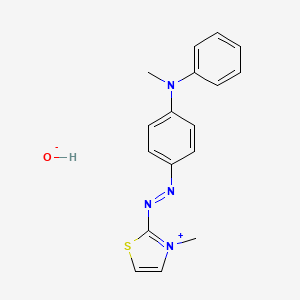

![1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid](/img/structure/B15178706.png)
